

# Spectroscopic Profile of (-)-Lariciresinol: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Lariciresinol

Cat. No.: B1260115

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lignan, **(-)-Lariciresinol**. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of this compound for potential therapeutic applications. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for data acquisition, and provides a visual representation of a typical workflow for its isolation and analysis.

## Spectroscopic Data

The structural elucidation of **(-)-Lariciresinol** is critically dependent on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **(-)-Lariciresinol**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(-)-Lariciresinol** in Acetone- $\text{d}_6$ .

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.58	d	6.9
3	2.41	m	8.8, 6.2
4	2.55	m	
7a	3.99	dd	
7b	3.70	dd	8.8, 7.2
9a	3.55	m	1.8
9b	3.48	m	
2'	6.84	d	8.0
5'	6.71	d	8.0, 1.8
6'	6.69	dd	1.8
2''	6.84	d	8.0
5''	6.71	d	8.0, 1.8
6''	6.69	dd	
3'-OCH <sub>3</sub>	3.82	s	
3''-OCH <sub>3</sub>	3.82	s	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(-)-Lariciresinol** in Acetone-d<sub>6</sub>.

Position	Chemical Shift ( $\delta$ , ppm)
1	134.1
2	83.1
3	54.1
4	43.6
7	73.1
9	61.1
1'	132.8
2'	110.1
3'	148.1
4'	145.9
5'	115.8
6'	119.3
1''	132.8
2''	110.1
3''	148.1
4''	145.9
5''	115.8
6''	119.3
3'-OCH <sub>3</sub>	56.4
3''-OCH <sub>3</sub>	56.4

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **(-)-Lariciresinol**. The compound has a molecular formula of C<sub>20</sub>H<sub>24</sub>O<sub>6</sub> and a

molecular weight of 360.4 g/mol .

Table 3: Mass Spectrometry Data for (-)-Lariciresinol.

Ionization Mode	[M-H] <sup>-</sup> (m/z)	Key Fragment Ion (m/z)	Fragmentation
Negative	359	329	Loss of CH <sub>2</sub> O (30 Da)

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail generalized protocols for the NMR and MS analysis of lignans like (-)-Lariciresinol.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of approximately 5-10 mg of purified (-)-Lariciresinol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d<sub>6</sub>, chloroform-d, or methanol-d<sub>4</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard ( $\delta$  0.00 ppm).
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **<sup>1</sup>H NMR Acquisition:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-5 seconds.
- **<sup>13</sup>C NMR Acquisition:** One-dimensional carbon NMR spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer acquisition time are generally required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

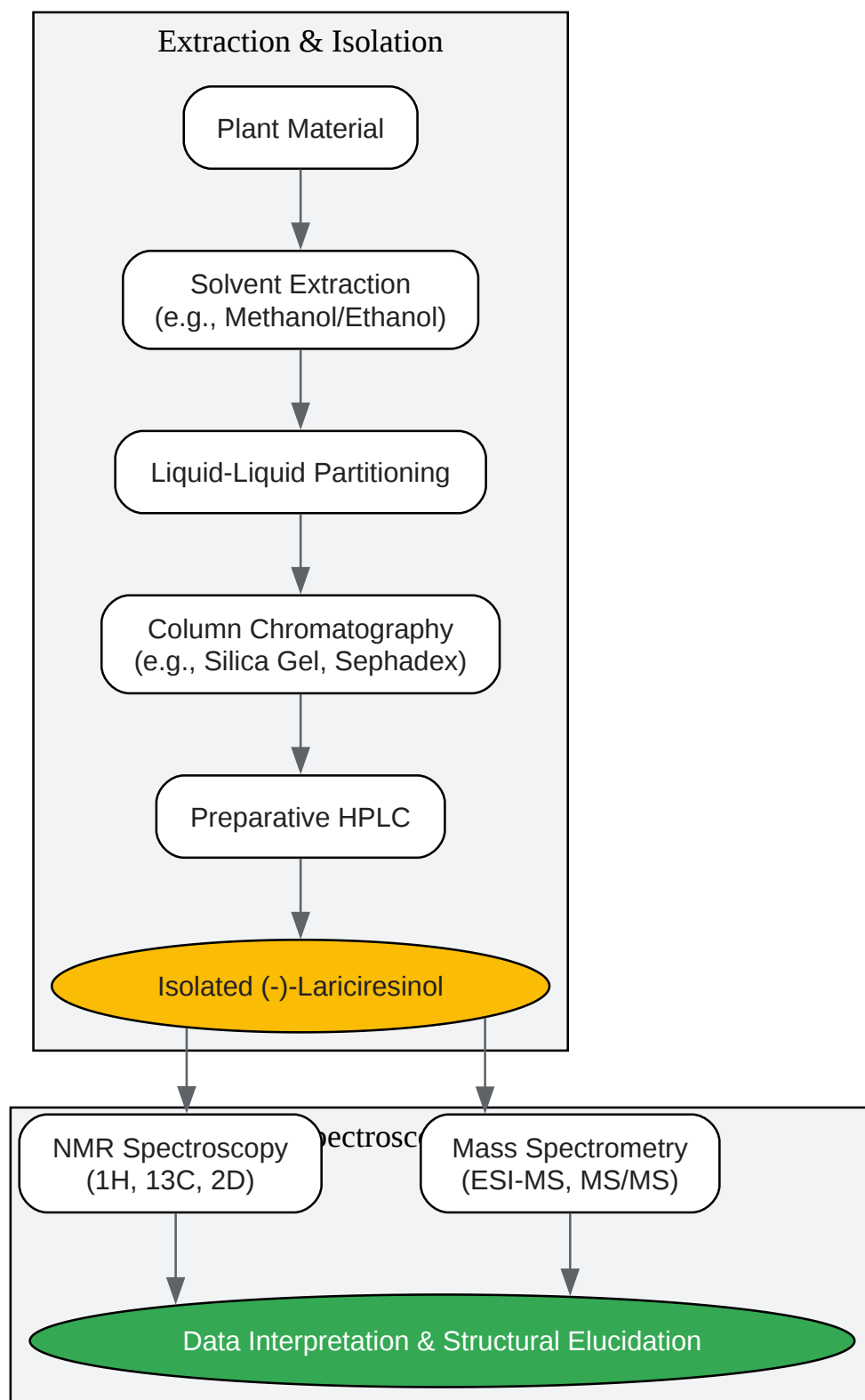
- **2D NMR Acquisition:** To aid in structural elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.
- **Data Processing:** The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

## Mass Spectrometry Protocol

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- **Instrumentation:** Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in both positive and negative ionization modes to observe the protonated molecule  $[M+H]^+$  and the deprotonated molecule  $[M-H]^-$ , respectively.
- **Tandem MS (MS/MS):** To obtain structural information, tandem mass spectrometry is performed. The precursor ion of interest (e.g.,  $m/z$  359 for the deprotonated molecule) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable insights into the compound's structure.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic identification of **(-)-Lariciresinol** from a plant source.



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Caption: Workflow for Isolation and Spectroscopic Identification.

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